molecular formula C26H38N2O3 B167281 4,4'-Diheptyloxyazoxybenzene CAS No. 2635-26-9

4,4'-Diheptyloxyazoxybenzene

Cat. No.: B167281
CAS No.: 2635-26-9
M. Wt: 426.6 g/mol
InChI Key: RFRFUCJJSRXPEE-UHFFFAOYSA-N
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Description

4,4’-Diheptyloxyazoxybenzene is an organic compound with the molecular formula C26H38N2O3. It is a derivative of azoxybenzene, characterized by the presence of heptyloxy groups attached to the benzene rings. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diheptyloxyazoxybenzene typically involves the reaction of 4-heptyloxyaniline with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then purified to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or benzene and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 4,4’-Diheptyloxyazoxybenzene may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing advanced purification techniques such as chromatography and recrystallization. The industrial production also ensures compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diheptyloxyazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted azoxybenzenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Diheptyloxyazoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diheptyloxyazoxybenzene involves its interaction with molecular targets through its azoxy functional group. This interaction can lead to changes in the electronic structure and reactivity of the compound, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo photoisomerization, which alters its conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(heptyloxy)azoxybenzene
  • 4,4’-Diethoxyazoxybenzene
  • 4,4’-Dibutoxyazoxybenzene

Uniqueness

4,4’-Diheptyloxyazoxybenzene is unique due to its specific heptyloxy substituents, which confer distinct physical and chemical properties. These properties include higher thermal stability and unique liquid crystalline behavior compared to other azoxybenzene derivatives .

Properties

IUPAC Name

(4-heptoxyphenyl)-(4-heptoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O3/c1-3-5-7-9-11-21-30-25-17-13-23(14-18-25)27-28(29)24-15-19-26(20-16-24)31-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRFUCJJSRXPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2635-26-9
Record name 4,4'-Diheptyloxyazoxybenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171005
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diazene, 1,2-bis[4-(heptyloxy)phenyl]-, 1-oxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p,p'-bis(heptyloxy)azoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4,4'-diheptyloxyazoxybenzene often used in liquid crystal research?

A1: this compound (HOAB) is a well-studied liquid crystal material that exhibits a nematic phase at higher temperatures and a smectic C phase at lower temperatures [, ]. This makes it useful for studying phase transitions and the properties of different liquid crystal phases. Its ability to form induced smectic phases when mixed with other compounds further broadens its research applications [].

Q2: Can the smectic phase range of this compound be modified?

A2: Yes, research has shown that the smectic phase range of HOAB can be extended by mixing it with other compounds. For example, in a study by Przedmojski et al. [], binary mixtures of HOAB and a chiral 3,6-diphenyl-1,2,4-triazine derivative demonstrated an enhanced smectic C phase range of up to 100 K. This highlights the potential of tuning the properties of liquid crystal mixtures by carefully selecting and combining different components.

Q3: What interesting behavior was observed when this compound was mixed with cholesteryl chloride?

A3: An "Induced Smectic A" phase was observed in binary mixtures of cholesteryl chloride (ChCl) and HOAB []. This is notable because ChCl itself is not as strongly polar as other compounds known to induce smectic phases. Additionally, the tilt angle within the twisted smectic C and skew-cybotactic cholesteric phases of a 12 mole percent ChCl in HOAB mixture varied with temperature []. This contrasted with the corresponding phases in pure HOAB, where the tilt angle remained constant with temperature changes. This suggests that the interaction between ChCl and HOAB influences the molecular arrangement and behavior within the mixed phases.

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